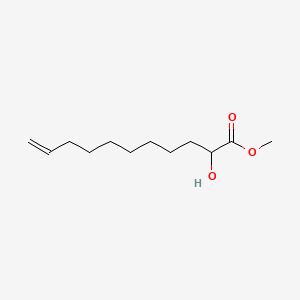

Methyl 2-hydroxy-10-undecenoate

Description

Properties

CAS No. |

55030-55-2 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

methyl 2-hydroxyundec-10-enoate |

InChI |

InChI=1S/C12H22O3/c1-3-4-5-6-7-8-9-10-11(13)12(14)15-2/h3,11,13H,1,4-10H2,2H3 |

InChI Key |

FNDHOARZTUZRCW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCCCCCCC=C)O |

Origin of Product |

United States |

Preparation Methods

Allylic Oxidation of 10-Undecenoic Acid Followed by Methylation

- Procedure : The allylic oxidation of 10-undecenoic acid is performed using stoichiometric selenium dioxide and tert-butyl hydroperoxide as oxidants. This reaction selectively hydroxylates the allylic position adjacent to the double bond.

- Yield and Conditions : The reaction typically proceeds at room temperature over 48 hours, yielding the hydroxylated acid in approximately 40% yield.

- Subsequent Methylation : The hydroxylated acid is then converted to its methyl ester using trimethylsilyldiazomethane under mild conditions to avoid side reactions.

- Advantages : This route allows direct hydroxylation of the acid and subsequent esterification, ensuring control over the hydroxylation position.

- Key Reference Data : The method is detailed in a study reporting racemic hydroxylation products, with full characterization by nuclear magnetic resonance spectroscopy confirming the structure.

Methylation of 10-Undecenoic Acid Followed by Allylic Oxidation of the Ester

- Procedure : Initially, 10-undecenoic acid is methylated to methyl 10-undecenoate using acid-catalyzed esterification (e.g., sulfuric acid in methanol).

- Allylic Oxidation : The methyl ester is then subjected to allylic oxidation using selenium dioxide and tert-butyl hydroperoxide, similar to the acid oxidation method.

- Advantages : This approach can sometimes offer better solubility and reaction control due to the ester functionality.

- Yields and Characterization : Comparable yields and product purity are obtained, with spectral data matching those of the hydroxylated acid derivatives.

Enzymatic and Photocatalytic Hydroxylation Approaches

Recent advances have demonstrated the use of engineered enzymes and photocatalytic systems to achieve selective hydroxylation:

- Light-Activated Hybrid P450 BM3 Enzyme : A photocatalytic system employing a hybrid cytochrome P450 BM3 enzyme has been used to hydroxylate 10-undecenoic acid selectively.

- Selectivity and Stereochemistry : This enzymatic method offers stereoselective hydroxylation, potentially allowing for preparation of enantiomerically enriched this compound after methylation.

- Reaction Conditions : The reaction is light-driven and occurs under mild conditions, offering an environmentally friendly alternative to chemical oxidants.

- Research Findings : Detailed mechanistic and product analyses have been reported, confirming the regio- and stereoselectivity of the hydroxylation.

Synthetic Scheme Summary

| Step | Method | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Allylic oxidation of 10-undecenoic acid | Selenium dioxide, tert-butyl hydroperoxide, room temperature, 48 h | ~40% | Produces racemic hydroxylated acid |

| 2 | Methylation of hydroxylated acid | Trimethylsilyldiazomethane, mild conditions | High | Converts acid to methyl ester |

| 3 | Alternative: Esterification first | Sulfuric acid in methanol, reflux | Quantitative | Methyl 10-undecenoate obtained |

| 4 | Allylic oxidation of methyl ester | Selenium dioxide, tert-butyl hydroperoxide | Comparable to acid oxidation | Similar hydroxylation outcome |

| 5 | Enzymatic hydroxylation | Light-activated P450 BM3 hybrid enzyme | Variable, stereoselective | Environmentally friendly, stereoselective |

Analytical Characterization and Validation

- Nuclear Magnetic Resonance Spectroscopy : Both proton and carbon NMR confirm the hydroxylation position and methyl ester formation.

- Mass Spectrometry : Electron spray ionization mass spectrometry confirms molecular weight and purity.

- Stereochemical Analysis : Conversion to Mosher esters allows determination of stereochemistry when enzymatic methods are used.

- Purity and Yield Assessment : Chromatographic techniques and spectral data ensure product integrity.

Additional Notes on Related Derivatives and Functionalization

While the focus is on this compound, related compounds such as methyl 9-hydroxy-10-undecenoate have been synthesized using similar methods and serve as standards in enzymatic studies. Moreover, methyl 10-undecenoate serves as a versatile precursor for further conjugation reactions, including thiol–ene reactions and amidations with phenolic acids, expanding the scope of functional derivatives with potential biological activities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-10-undecenoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromic acid, potassium permanganate, or PCC (pyridinium chlorochromate) under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Thionyl chloride for conversion to a chloride, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

Oxidation: Methyl 2-oxo-10-undecenoate.

Reduction: Methyl 2-hydroxy-10-undecanol.

Substitution: Methyl 2-chloro-10-undecenoate and other substituted derivatives.

Scientific Research Applications

Methyl 2-hydroxy-10-undecenoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

Polymer Chemistry: Used as a monomer or comonomer in the production of biodegradable polymers and copolymers.

Materials Science: Employed in the development of advanced materials with specific properties, such as hydrophobic coatings and adhesives.

Biological Studies: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-10-undecenoate depends on its specific application. In polymer chemistry, it acts as a monomer that undergoes polymerization reactions to form long-chain polymers. The presence of the hydroxyl group allows for further functionalization and cross-linking, enhancing the properties of the resulting polymer .

In biological systems, the compound can interact with cellular membranes and proteins, potentially affecting their function and activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares methyl 10-undecenoate with esters of 10-undecenoic acid and other unsaturated methyl esters:

The closest analog, (S)-9-hydroxy-10-undecenoic acid (HMDB0032662), is included for hypothetical comparison .

Key Observations:

- Ester Chain Length: Methyl 10-undecenoate has a shorter alkyl chain compared to heptyl 10-undecenoate, resulting in lower molecular weight and higher volatility .

- Double Bond Position: Methyl 2-decenoate (C11H20O2) has a double bond at C2, which may increase reactivity in electrophilic additions compared to the terminal double bond in methyl 10-undecenoate .

- Functional Groups: Hydroxyl-containing analogs (e.g., hypothetical methyl 2-hydroxy-10-undecenoate) exhibit enhanced polarity, likely affecting solubility and metabolic pathways .

Cross-Metathesis Reactions

Methyl 10-undecenoate undergoes efficient cross-metathesis with diethyl maleate using ruthenium catalysts to form α,ω-diesters, critical for polyamide and polyester production. This reaction is atom-economical and avoids significant byproducts . In contrast, ethyl 10-undecenoate may show similar reactivity but with differences in reaction kinetics due to steric effects from the ethyl group .

Epoxidation

Epoxidation of methyl 10-undecenoate yields methyl 10,11-epoxyundecanoate, a precursor for biobased polymers. The terminal double bond facilitates regioselective epoxidation, whereas internal double bonds (e.g., in methyl 2-decenoate) require harsher conditions .

Hydroaminomethylation

Methyl 10-undecenoate reacts with amines under hydroaminomethylation conditions to produce branched amines. Its terminal unsaturation enables higher selectivity compared to esters with internal double bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.